1,7-Diaminophenazine

Beschreibung

Contextualization of Phenazine Heterocycles in Modern Chemical Research

Phenazines are a class of nitrogen-containing heterocyclic aromatic compounds with a tricyclic structure, where a pyrazine ring is fused to two benzene rings. mdpi.commdpi.comacs.org These compounds are of significant interest in modern chemical research due to their wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. mdpi.commdpi.comacs.org Many phenazine derivatives are naturally produced by bacteria, such as those from the Pseudomonas and Streptomyces genera. mdpi.commdpi.com The redox-active nature of the phenazine core is a key feature, enabling these molecules to participate in various biological electron transfer processes. taylorandfrancis.com This has led to their investigation in fields beyond medicine, including materials science, where they are explored for applications in organic electronics and as redox mediators. taylorandfrancis.comcymitquimica.com The versatility of the phenazine scaffold allows for a wide array of chemical modifications, leading to a vast library of derivatives with tailored properties. mdpi.comacs.org

Structural Characteristics and Isomeric Diversity of Diaminophenazines

The introduction of amino groups to the phenazine core gives rise to diaminophenazines, a subset of phenazines with enhanced chemical reactivity and potential for further functionalization. The position of these two amino groups on the phenazine skeleton results in a number of possible isomers, each with unique properties. Some of the common diaminophenazine isomers include 1,6-diaminophenazine, 2,3-diaminophenazine, and 2,7-diaminophenazine. cymitquimica.comstenutz.eustenutz.eu

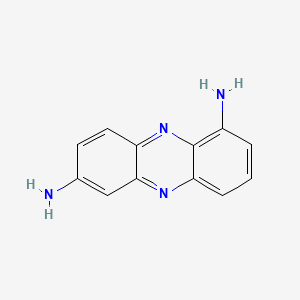

1,7-Diaminophenazine is structurally defined by a phenazine core with amino groups attached at the 1 and 7 positions. ontosight.ai This specific arrangement of substituents influences its electronic properties, solubility, and reactivity. ontosight.ai The presence of amino groups, which are electron-donating, significantly impacts the electron density distribution within the aromatic system. The molecular formula for this compound is C₁₂H₁₀N₄. nih.gov

Below is an interactive table detailing some key properties of this compound and its isomers.

| Property | This compound | 1,6-Diaminophenazine | 2,3-Diaminophenazine | 2,8-Diaminophenazine | 2,7-Diaminophenazine |

| Molecular Formula | C₁₂H₁₀N₄ | C₁₂H₁₀N₄ | C₁₂H₁₀N₄ | C₁₂H₁₀N₄ | C₁₂H₁₀N₄ |

| Molecular Weight ( g/mol ) | 210.24 | 210.24 | 210.24 | 210.24 | 210.24 |

| CAS Number | 28124-29-0 | 6363-33-3 | 655-86-7 | 6363-34-4 | 120209-97-4 |

| Appearance | White powder lookchem.com | - | Purple needles cdnsciencepub.com | - | - |

| LogP (Octanol/Water) | 1.3 nih.gov | 0.20 stenutz.eu | - | 1.12 stenutz.eu | - |

Foundational Research and Emerging Significance of this compound

While some diaminophenazine isomers, like 2,3-diaminophenazine, have been known for over a century, the specific research trajectory for this compound is more recent. rsc.org Early research into phenazine chemistry often focused on the synthesis and properties of the parent phenazine and its more readily accessible derivatives. The synthesis of specific isomers like this compound requires more targeted synthetic strategies.

In recent years, there has been a growing interest in the unique properties and potential applications of this compound. Its structure makes it a valuable building block for the synthesis of more complex molecules. ontosight.ai For instance, the amino groups can be readily modified to create new derivatives with tailored functionalities. This has led to its use as a precursor in the development of novel compounds with potential applications in materials science and medicinal chemistry. ontosight.ainih.gov Furthermore, the fluorescent properties of some phenazine derivatives have opened up avenues for their use in bioimaging and as sensors. ontosight.aiacs.org The ongoing exploration of its electrochemical properties and its role in the formation of polymers further underscores the emerging significance of this compound in advanced chemical research. nih.govresearchgate.net

Eigenschaften

IUPAC Name |

phenazine-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPNYDRHOLAYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182403 | |

| Record name | 1,7-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28124-29-0 | |

| Record name | 1,7-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28124-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diaminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028124290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-DIAMINOPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SX0JYQ2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 1,7-diaminophenazine

Classical and Contemporary Synthetic Routes to 1,7-Diaminophenazine

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving oxidative cyclization and sequential amination followed by ring-closure.

Oxidative Cyclization Protocols

Oxidative cyclization represents a common and effective method for synthesizing phenazine derivatives. This approach typically involves the oxidation of ortho-phenylenediamines or related precursors, leading to the formation of the phenazine ring system. For instance, the synthesis of 2,3-diaminophenazine can be accomplished by the oxidative cyclization of o-phenylenediamine in the presence of an oxidizing agent like iron(III) chloride. chemicalbook.com A similar strategy can be adapted for this compound, likely starting from an appropriately substituted diaminobenzene derivative. The reaction proceeds through the formation of radical cations, which then couple and cyclize to yield the final phenazine product. researchgate.net

A notable example of this type of reaction is the synthesis of 8-amino-phenazines-2-carboxylic acid through the oxidative cyclization of corresponding precursors. researchgate.net Furthermore, MnO2-mediated oxidative cyclization has been successfully employed for the synthesis of diverse naphthofuro-annulated triazines, highlighting the versatility of this approach for constructing complex heterocyclic systems. mdpi.com Visible-light-mediated aerobic oxidative cyclization, often catalyzed by organic dyes like Eosin Y, presents a greener alternative, proceeding via sp3 C-H bond functionalization. beilstein-journals.org Iridium-catalyzed oxidative cyclization of amino alcohols has also been developed for the synthesis of various nitrogen-containing heterocycles, including indoles and tetrahydroquinolines, suggesting its potential applicability to phenazine synthesis. nih.gov

Table 1: Examples of Oxidative Cyclization Reactions

| Starting Material(s) | Oxidizing Agent/Catalyst | Product | Reference |

| o-Phenylenediamine | Iron(III) chloride | 2,3-Diaminophenazine | chemicalbook.com |

| 2-Aminophenethyl alcohols | [CpIrCl2]2/K2CO3 | Indole derivatives | nih.gov |

| N,N-dimethylanilines and maleimides | Eosin Y/Visible light | Tetrahydroquinolines | beilstein-journals.org |

| Dihydrotriazines | Manganese(IV) oxide | Naphthofuro-fused triazines | mdpi.com |

Sequential Amination and Ring-Closure Reactions

Another key synthetic strategy involves the sequential introduction of amino groups onto a pre-existing ring system, followed by a ring-closure reaction to form the phenazine core. This method offers a high degree of control over the final substitution pattern. A common approach is reductive amination, where an aldehyde or ketone is reacted with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com This process can be performed sequentially to introduce multiple amino groups. masterorganicchemistry.com

The synthesis of vicinal diamines, for example, can be achieved through the ring-opening of electrochemically generated aziridines in a telescoped synthesis under continuous flow conditions. researchgate.net This highlights the potential for modern synthetic techniques to facilitate the construction of key diamine precursors. While direct alkylation of amines can be challenging to control, reductive amination provides a more reliable method for creating specific amine substitution patterns. masterorganicchemistry.com

Functionalization and Derivatization of the this compound Core

Once the this compound scaffold is synthesized, its properties can be fine-tuned through various functionalization and derivatization reactions. This allows for the creation of a diverse library of analogues with tailored characteristics.

Introduction of Halogen and Alkyl Substituents for Structural Modulation

The introduction of halogen and alkyl groups onto the phenazine core is a common strategy to modulate its electronic properties, solubility, and steric profile. Halogenated diaminophenazines, for instance, can be prepared through the oxidative condensation of dihalo-1,2-diaminobenzenes. nih.govosti.gov These halogenated derivatives can serve as versatile building blocks for further synthetic transformations. nih.govosti.gov

Synthesis of Extended π-Conjugated Diaminophenazine Analogues

Extending the π-conjugated system of this compound can lead to materials with interesting photophysical and electronic properties. This can be achieved by fusing additional aromatic rings to the phenazine core. For example, the synthesis of 3,11-diaminodibenzo[a,j]phenazine, a π-extended phenazine compound, has been reported. researchgate.net Such extended systems are of interest for applications in organic electronics and as fluorescent probes. researchgate.netmdpi.com

The synthesis of these extended analogues often involves the condensation of diaminophenazine precursors with other aromatic building blocks. For example, novel riboflavin-inspired conjugated bio-organic semiconductors have been synthesized by fusing donor or acceptor "tails" to a central pyrazine ring. mdpi.com Similarly, near-infrared absorbing azo dyes have been created by incorporating a 2,3-diaminophenazine core into a larger chromophoric system. scispace.com The design of such molecules with extended π-conjugation is a key area of research for developing new functional materials. researchgate.net

Table 2: Examples of Functionalized this compound Analogues

| Functional Group | Synthetic Strategy | Potential Application | Reference |

| Halogen | Oxidative condensation of dihalo-1,2-diaminobenzenes | Synthetic intermediate | nih.govosti.gov |

| Extended π-system | Condensation with aromatic building blocks | Organic electronics, fluorescent probes | researchgate.netscispace.com |

| Carboxylic acid | Oxidative cyclization of appropriate precursors | Biological studies | researchgate.net |

Sustainable and Catalytic Approaches in Diaminophenazine Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and catalytic methods for organic synthesis. This trend extends to the synthesis of phenazine derivatives. Green chemistry principles are being applied to reduce the environmental impact of these synthetic processes. scielo.br

Catalytic approaches offer several advantages, including increased efficiency, selectivity, and reduced waste. Asymmetric catalysis, for example, is crucial for the synthesis of enantiopure chiral molecules. frontiersin.org Biocatalysis, utilizing enzymes like laccases, provides an environmentally friendly route for the synthesis of heterocyclic compounds, including phenazines. mdpi.com Laccase-catalyzed reactions can selectively form the desired phenazine ring system while avoiding the formation of byproducts. mdpi.com Furthermore, the development of recyclable nanocatalysts, such as 2,7-diaminophenazine supported on nanocellulose, offers a promising avenue for sustainable chemical synthesis. researchgate.net Electrochemical methods also present a sustainable alternative to traditional chemical oxidants and reductants. nih.gov

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. nih.gov Enzymes, acting as biocatalysts, can facilitate complex chemical transformations with remarkable precision. acs.orgacademie-sciences.fr

In the context of phenazine derivatives, laccases have demonstrated significant potential. For instance, the oxidative dimerization of 2,5-diaminobenzenesulfonic acid using a laccase from Myceliophthora termophila results in the formation of 2,7-diaminophenazine-1,6-disulfonic acid. mdpi.com This reaction highlights the enzyme's ability to catalyze the formation of the phenazine core under aerobic conditions. mdpi.com Another example involves the use of a bacterial laccase from Bacillus subtilis (CotA-laccase) for the oxidative homocoupling of aromatic amines to produce various phenazine derivatives. mdpi.com

The general mechanism for laccase-catalyzed synthesis of diaminophenazines involves the initial one-electron oxidation of ortho-diamines to generate ortho-quinone-diimine intermediates. These reactive species then undergo nucleophilic addition with another substrate molecule, leading to the formation of the phenazine scaffold. mdpi.com These biocatalytic methods represent a greener alternative to traditional chemical routes, which often require harsh conditions and produce significant waste. nih.govmdpi.com

Table 1: Examples of Biocatalytic Synthesis of Phenazine Derivatives

| Enzyme | Substrate | Product | Yield | Reference |

| Laccase (Agaricus bisporus) | o-Phenylenediamine | 2,3-Diaminophenazine | 90% | mdpi.com |

| Laccase (Myceliophthora termophila) | 2,5-Diaminobenzenesulfonic acid | 2,7-Diaminophenazine-1,6-disulfonic acid | - | mdpi.com |

| CotA-laccase (Bacillus subtilis) | Aromatic amines | Phenazine derivatives | - | mdpi.com |

Nanoparticle-Catalyzed Synthesis

Nanoparticles are increasingly utilized as catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity and selectivity.

While direct nanoparticle-catalyzed synthesis of this compound is a specific area of ongoing research, related studies on phenazine synthesis provide valuable insights. For example, the oxidative dimerization of o-phenylenediamine (OPD) to 2,3-diaminophenazine (DAP) is a well-known reaction catalyzed by various nanomaterials that mimic horseradish peroxidase. acs.org This process is often used in colorimetric assays. acs.org However, it has been observed that under certain conditions, the catalytic and electrochemical oxidation of OPD can also lead to the formation of polymerized OPD molecules (polyOPDs), which can interfere with analytical applications. acs.org

A study detailed the design of 2,7-diaminophenazine supported on nanocellulose (DAP@CNC) as a recyclable nanocatalyst. researchgate.net This novel catalyst was successfully used for the synthesis of isoxazolo[4,3-e]indazole derivatives. researchgate.net The nanocatalyst was characterized by various techniques and demonstrated high yields, short reaction times, and good reusability, highlighting the potential of functionalized phenazine compounds in catalysis. researchgate.net

Copper nanoparticles have also been employed in the synthesis of various organic compounds in water, demonstrating the potential for green catalytic processes. psu.edu Although not directly applied to this compound synthesis in the cited study, this methodology showcases the utility of nanoparticle catalysis in aqueous media, which is a key aspect of green chemistry. psu.edu

Table 2: Nanocatalyst Applications in or related to Phenazine Chemistry

| Nanocatalyst | Reaction | Application/Significance | Reference |

| Nanoparticle mimics of Horseradish Peroxidase | Oxidative dimerization of o-phenylenediamine | Colorimetric assays, synthesis of 2,3-diaminophenazine | acs.org |

| 2,7-Diaminophenazine supported on nanocellulose (DAP@CNC) | Synthesis of isoxazolo[4,3-e]indazole derivatives | Recyclable catalyst, high yields, short reaction times | researchgate.net |

| Copper nanoparticles | One-pot three-component condensation | Green synthesis of dithiocarbamates in water | psu.edu |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. yale.edu These principles are highly relevant to the synthesis of this compound and its derivatives.

Key green chemistry principles applicable to phenazine synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste is a primary goal. yale.edu Biocatalytic and nanoparticle-catalyzed reactions often excel in this regard by offering high selectivity and reducing the need for protecting groups, which simplifies purification and reduces waste streams. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, by their nature, are more atom-economical than stoichiometric reactions. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. yale.edu Biocatalytic reactions are often conducted in aqueous media under mild conditions, and some nanoparticle-catalyzed reactions have also been successfully performed in water, a green solvent. mdpi.compsu.edu

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Many biocatalytic processes operate under these mild conditions, reducing the energy consumption of the synthesis. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. acs.org Both biocatalysts (enzymes) and nanocatalysts fit this principle. acs.orgresearchgate.net

The development of biocatalytic routes using laccases and the application of recyclable nanocatalysts like DAP@CNC are prime examples of how green chemistry principles are being integrated into the synthesis and derivatization strategies for phenazine compounds. mdpi.comresearchgate.net These approaches not only offer environmental benefits but also often lead to more efficient and cost-effective synthetic processes. wur.nl

Advanced Spectroscopic and Structural Elucidation of 1,7-diaminophenazine Systems

Vibrational Spectroscopy for Molecular Structure Confirmation

FTIR spectroscopy is a powerful technique for identifying functional groups. In the case of 1,7-diaminophenazine, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational modes for this compound would include:

N-H Stretching: The primary amine (-NH₂) groups would produce distinct stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic rings are expected above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the phenazine ring system would be observed in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ groups typically appears in the 1580-1650 cm⁻¹ range, often overlapping with the aromatic ring stretches.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be present in the 750-900 cm⁻¹ region, and their specific pattern can help confirm the substitution pattern on the aromatic rings.

Table 1: Expected FTIR Peak Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | > 3000 | Aromatic Ring |

| C=N / C=C Stretch | 1500 - 1650 | Phenazine Ring System |

| N-H Bend (Scissoring) | 1580 - 1650 | Primary Amine (-NH₂) |

| Aromatic C-H Bend (Out-of-plane) | 750 - 900 | Aromatic Ring |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds. For this compound, the C=C bonds of the aromatic system would produce strong Raman signals.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). While specific SERS studies for this compound are not widely reported, research on its isomer, 2,3-diaminophenazine, demonstrates that the phenazine ring can be readily detected with high sensitivity using SERS. This suggests that this compound would also be SERS-active, allowing for its detection at very low concentrations. The enhancement would be particularly pronounced for vibrations of the phenazine core and the amino groups interacting with the metal surface.

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating adjacent protons). Due to the molecule's C₂ symmetry, the six aromatic protons would be expected to appear as three distinct signals, and the four protons of the two equivalent amino groups would likely produce a single, broad signal.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, the molecule's symmetry would result in six distinct signals for the twelve carbon atoms of the phenazine core. The chemical shifts of these carbons would confirm the aromatic nature of the rings and the influence of the nitrogen atoms and amino substituents.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position (Hypothetical) | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ | Broad singlet | s (broad) |

| ¹H | Aromatic Protons | ~6.5 - 8.0 | d, t, dd |

| ¹³C | C-NH₂ | ~140 - 150 | - |

| ¹³C | Aromatic C-H | ~100 - 130 | - |

| ¹³C | Aromatic C (quaternary) | ~135 - 145 | - |

Note: Chemical shift values are estimates based on related structures and general principles.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons by showing cross-peaks between signals that are J-coupled. This would be crucial for assigning the positions of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton by observing long-range connectivities.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms in a molecule. For this compound, two distinct nitrogen signals would be expected: one for the two equivalent nitrogen atoms within the phenazine ring and another for the two equivalent nitrogen atoms of the amino groups. The chemical shifts would provide confirmation of these different nitrogen environments. An HMBC experiment optimized for ¹H-¹⁵N coupling could also be used to correlate the amine protons to the amine nitrogen and the aromatic protons to the ring nitrogens, further solidifying the structural assignment.

Advanced 2D NMR Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structural integrity of this compound systems. Various ionization and analysis techniques are employed to garner specific information about the molecule.

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing molecules, including those of biological importance, in the liquid phase. libretexts.orgnih.gov In this method, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gaseous ions that are then analyzed by the mass spectrometer. nih.gov This process allows for the determination of molecular mass with high sensitivity. libretexts.orgnih.gov

For diaminophenazine derivatives, ESI-MS is instrumental in confirming their synthesis and characterizing their complexes. For instance, in the study of disulfonamide ligands derived from o-phenylenediamine and their lead (II) complexes, ESI-MS was used in both positive and negative ion modes. nih.gov The negative ion mode was effective for the ligands, readily forming [L-H]⁻ anions. nih.gov However, for the lead complexes, which lack an ionizable N-H proton, this mode was less informative. nih.gov The positive ion mode revealed protonated ligands and their complexes, although the spectra were complicated by the formation of adducts with sodium, potassium, or ammonium ions. nih.gov The addition of sodium acetate was found to simplify the spectra and significantly enhance the signal intensity for both ligands and their metal complexes in both ionization modes. nih.gov

In the characterization of a chemosensor based on 2,3-diaminophenazine hydrochloride, ESI-MS was used to confirm the structure of the final product, showing a calculated m/z of 212.1051 for C₁₂H₁₂N₄²⁺ and a found value of 212.1010. rsc.org

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of the exact mass of a molecule. measurlabs.com This high level of precision enables the deduction of the elemental composition of a compound and helps to distinguish between molecules with the same nominal mass but different chemical formulas. innovareacademics.in

HRMS is crucial in the analysis of complex samples and for the unambiguous identification of newly synthesized compounds. innovareacademics.in For example, in the development of new analytical methods for therapeutic oligonucleotides, HRMS, specifically using an Orbitrap Exploris 240 Mass Spectrometer, provided the sensitivity and resolution required for the accurate identification and quantification of impurities. thermofisher.com The technique's ability to produce isotopically resolved data allows for the use of simple isotopic deconvolution to characterize impurities. thermofisher.com While HRMS alone cannot distinguish between isomers, its high accuracy is invaluable for confirming molecular structures and identifying unknown species in a sample. measurlabs.com

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edunist.gov The gas chromatograph separates volatile components of a mixture based on their boiling points and interactions with a stationary phase. etamu.edu The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). etamu.edunist.gov This high-energy ionization process not only creates a molecular ion (M⁺) but also causes the molecule to fragment in a reproducible manner. nist.gov The resulting fragmentation pattern serves as a "fingerprint" that is highly specific to the compound, allowing for its identification by comparison with spectral libraries. etamu.edunih.gov

The National Institute of Standards and Technology (NIST) maintains a spectral library that includes data for this compound. nih.gov The GC-MS data for this compound shows a molecular ion peak (m/z top peak) at 210, which corresponds to its molecular weight. nih.gov Other significant peaks are observed at m/z 183 and 211, representing key fragments of the molecule. nih.gov This fragmentation data is crucial for the structural confirmation of this compound. GC-MS is widely used across various fields, including environmental analysis and forensic science, due to its efficiency, sensitivity, and robust compound identification capabilities. nist.govnih.gov

| Technique | Ionization Method | Key Information Provided | Application for Diaminophenazines |

| ESI-MS | Electrospray Ionization | Molecular weight of intact molecules, analysis of non-volatile and thermally labile compounds. libretexts.orgnih.gov | Confirmation of synthesis, characterization of metal complexes. nih.govrsc.org |

| HRMS | Various (e.g., ESI, MALDI) | Exact mass, elemental composition. measurlabs.com | Unambiguous identification of new derivatives, impurity profiling. thermofisher.com |

| GC-MS | Electron Ionization (EI) | Molecular weight and characteristic fragmentation patterns. etamu.edunist.gov | Structural confirmation and identification via spectral libraries. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The photophysical properties of this compound and its derivatives are primarily investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions and de-excitation pathways of the molecules.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. process-insights.commu-varna.bg For phenazine derivatives, UV-Vis spectra typically reveal characteristic absorption bands related to π-π* transitions. osaka-u.ac.jp

In a study of a new diamino-substituted π-extended phenazine derivative, the absorption spectra in various solvents showed two main π-π* transitions in the ranges of 300–370 nm and 400–500 nm. osaka-u.ac.jp A slight red shift of the lowest energy absorption band was observed with increasing solvent polarity, indicative of its π-π* transition nature. osaka-u.ac.jp Similarly, the UV-Vis spectrum of a triphenylamine-phenazine derivative (TPAIP) displayed distinct absorption peaks between 250–350 nm and 375–500 nm, corresponding to the triphenylamine and phenazine units, respectively. rsc.org This compound also exhibited a solvatochromic red shift of about 27 nm as the solvent polarity increased. rsc.org The catalytic conversion of o-phenylene diamine (OPD) to 2,3-diaminophenazine (DAP) can be monitored using UV-Vis spectroscopy, with the appearance of a characteristic absorption peak for DAP at 417 nm. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. It provides information about the excited state properties of the molecule. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. edinst.com

Many diaminophenazine derivatives are luminescent, with their emission properties being highly dependent on their structure and environment. osti.govnih.gov For instance, a new U-shaped diaminophenazine displayed photoluminescence in solution with a moderate quantum yield. osaka-u.ac.jpresearchgate.net The emission spectra of this compound showed a significant red shift, from 472 nm (sky-blue) to 552 nm (yellow), as the solvent polarity increased. osaka-u.ac.jp This positive luminochromism is attributed to the admixture of a π-π* state and a weak intramolecular charge-transfer (ICT) state. osaka-u.ac.jp

The fluorescence quantum yields of halogenated 2,3-diaminophenazine derivatives were found to be significantly influenced by structural rigidity and the nature of substituents. osti.gov Increasing the rigidity of the structure by incorporating the amino groups into an imidazolidine ring led to a substantial increase in the fluorescence quantum yield, with values reaching up to 0.80 in ethanol for the most rigid structures. osti.govnih.govacs.org This is attributed to the suppression of non-radiative de-excitation pathways associated with the vibrational and rotational freedom of the amino groups. osti.gov The quantum yield of a specific benzophenazine derivative was measured to be 0.049. jlu.edu.cn

| Compound/Derivative | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |

| U-shaped Diaminophenazine | Toluene | ~420 | 472 | Moderate | osaka-u.ac.jp |

| U-shaped Diaminophenazine | DMF | ~440 | 552 | Moderate | osaka-u.ac.jp |

| TPAIP | Toluene | ~425 | 510 | - | rsc.org |

| TPAIP | Acetonitrile | 437.5 | 640 | 0.32% | rsc.org |

| TPAIP | DMSO | 450 | 640 | 0.32% | rsc.org |

| Dichloro-diaminophenazine (1b) | Ethanol | - | ~500 | ~0.10 | osti.gov |

| Methylated-diaminophenazine (5b) | Ethanol | - | ~500 | 0.14 | osti.gov |

| Imidazolidine-phenazine (3b) | Ethanol | - | ~450 | 0.42 | osti.gov |

| Methylated imidazolidine-phenazine (4b) | Ethanol | - | ~450 | 0.70 | osti.gov |

| Fluorinated imidazolidine-phenazine (4a) | Ethanol | - | - | ~0.80 | osti.gov |

| Brominated imidazolidine-phenazine (4c) | Ethanol | - | - | 0.11 | osti.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solid-State Structural Analysis and Morphology

The investigation into the solid-state characteristics of this compound and its related systems is crucial for understanding how molecular arrangement influences material properties. Techniques such as X-ray diffraction, scanning electron microscopy, and transmission electron microscopy provide fundamental insights into both the long-range crystalline order and the localized morphological features of these materials. While detailed single-crystal structural data for pure this compound is not extensively documented in publicly available literature, significant analysis has been conducted on systems where this phenazine core is incorporated into larger structures, such as nanocomposites and covalent organic frameworks (COFs).

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary analytical technique used to determine the atomic and molecular structure of a crystal. researchgate.net By irradiating a crystalline sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. kaust.edu.sa This pattern serves as a fingerprint for the material's crystalline phases, providing information on lattice parameters, crystal system, and space group. researchgate.netresearchgate.net

In the context of diaminophenazine systems, XRD is employed to confirm the crystalline nature of newly synthesized materials and to understand how the phenazine unit is ordered within a larger matrix. For instance, research on nanocatalysts has involved the characterization of 2,7-diaminophenazine supported on nanocellulose (DAP@CNC). nih.gov The XRD analysis in such studies is essential to verify the structural integrity of the components after synthesis and to detect any changes in the crystallinity of the nanocellulose support or the arrangement of the diaminophenazine molecules. nih.gov

Similarly, powder X-ray diffraction (PXRD) is a key characterization method for phenazine-based Covalent Organic Frameworks (COFs). In a study on a 2,7-diaminophenazine-based COF (DAPH-TFP COF), PXRD was used to confirm the formation of a crystalline porous structure. The analysis helps in comparing the experimental diffraction pattern with a simulated pattern to validate the predicted structural model of the framework.

While specific crystallographic data for pure this compound is scarce, the table below summarizes findings for a related diaminophenazine-containing system.

Interactive Data Table: XRD Findings for Diaminophenazine-Containing Systems

| Material System | Analytical Technique | Key Findings |

| 2,7-Diaminophenazine supported on nanocellulose (DAP@CNC) | XRD | Characterized to confirm the successful preparation of the nanocatalyst. nih.gov |

| 2,3-Diaminophenazine (Isomer) | Single Crystal XRD | Crystal structure data is available in the Cambridge Structural Database (CCDC Number: 158272). science.gov |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanostructure and Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the surface topography and internal structure of materials at the micro- and nanoscale. researchgate.net SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons, revealing details about morphology, particle size, and distribution. researchgate.net TEM operates by transmitting a beam of electrons through an ultra-thin specimen, providing even higher resolution images of the internal structure, shape, and arrangement of nanoparticles. mdpi.com

These microscopic techniques are indispensable for characterizing the morphology of nanostructured materials incorporating diaminophenazines. In the study of 2,7-diaminophenazine supported on nanocellulose (DAP@CNC), SEM and TEM were used to analyze the morphology of the resulting nanocatalyst. nih.gov Such analyses can reveal how the diaminophenazine is distributed on the nanocellulose support and whether it forms distinct nanostructures.

The table below summarizes morphological findings for nanostructured systems involving diaminophenazines.

Interactive Data Table: Morphological Analysis of Diaminophenazine Systems

| Material System | Analytical Technique(s) | Observed Morphology and Nanostructure |

| 2,7-Diaminophenazine supported on nanocellulose (DAP@CNC) | SEM, TEM | The nanocatalyst was characterized to determine its nanostructure and morphology following synthesis. nih.gov |

| Silver Nanoparticles (AgNPs) with 2,3-Diaminophenazine (DAP) | TEM, AFM | The study characterized the shape and size of AgNPs used in a SERS detection method involving the o-phenylenediamine oxidation product, 2,3-diaminophenazine. The nanoparticles were found to have a number-weighted mean hydrodynamic diameter of 39 ± 1 nm. |

Electrochemical Properties and Redox Activity of 1,7-diaminophenazine Derivatives

Electrochemical Characterization Techniques

A suite of electrochemical methods is employed to elucidate the redox properties of 1,7-diaminophenazine and its derivatives. These techniques provide insights into redox potentials, reaction mechanisms, and the stability of the electrochemically generated species.

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of phenazine derivatives. researchgate.netnih.gov It allows for the determination of redox potentials and provides information about the kinetics and reversibility of electron transfer processes.

For instance, studies on 2,3-diaminophenazine (DAP) in aqueous buffer solutions using a gold disc electrode have shown a pair of quasi-reversible redox peaks. researchgate.net The number of electrons and protons involved in the reaction has been determined to be two, indicating a two-electron, two-proton transfer process. researchgate.net The proposed mechanism for the reduction of DAP involves the formation of 2,3-diamino-5,10-dihydrophenazine. researchgate.net

In another example, the enzymatic oxidation of m-phenylene diamine produces 2,7-diaminophenazine, which exhibits a pair of reversible redox peaks in the cyclic voltammogram. researchgate.net This reversible process corresponds to the two-electron reduction to N,N'-dihydro-2,7-diaminophenazine and its subsequent re-oxidation. researchgate.net

The electrochemical properties of halogenated diaminophenazine derivatives have also been explored. For example, certain derivatives exhibit a reversible one-electron redox couple corresponding to the reduction of the phenazine core to its radical anion. osti.gov The redox potentials for these processes are influenced by the specific halogen substituents. osti.gov

| Compound | Redox Process | Potential (V vs. NHE) | Conditions | Source |

|---|---|---|---|---|

| Compound 4a | Phenazine/Phenazine Radical Anion | -1.34 | 0.1 M TBAPF6 in CH2Cl2 | osti.gov |

| Compound 4b | Phenazine/Phenazine Radical Anion | -1.27 | 0.1 M TBAPF6 in CH2Cl2 | osti.gov |

| Compound 6b | Phenazine/Phenazine Radical Anion | -0.98 | 0.1 M TBAPF6 in CH2Cl2 | osti.gov |

Table 1: Reversible one-electron redox potentials for selected halogenated diaminophenazine derivatives. osti.gov

Osteryoung Square Wave Voltammetry (OSWV), also known as square-wave voltammetry (SWV), is another powerful technique used for studying electrode mechanisms and kinetics. mjcce.org.mk It offers high sensitivity and is effective at discriminating against capacitive currents, making it suitable for analytical applications and detailed mechanistic studies. e-bookshelf.demaciassensors.com The technique applies a combined square wave and staircase potential to the electrode. wikipedia.org

While specific data for this compound using OSWV is not detailed in the provided search results, the method is broadly applicable to the study of phenazine derivatives. For complex electrode reactions, such as two-step electron transfers, SWV with an inverse scan direction can be used to resolve the individual steps, which may not be possible with conventional CV. researchgate.net This is particularly useful for mechanisms involving unstable intermediates. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrical properties of an electrochemical system over a range of frequencies. mtxlabsglobal.com It is used to analyze charge transfer resistance, capacitance, and diffusion processes occurring at the electrode-electrolyte interface. mtxlabsglobal.comresearchgate.net

In the context of phenazine-based systems, EIS has been used to study the charge-transfer resistance and diffusion coefficient of charge carriers in poly(o-phenylenediamine)-modified electrodes. researchgate.net The impedance data can be interpreted using equivalent electrical circuits to extract key electrochemical parameters. mtxlabsglobal.com For polymer electrolyte membrane (PEM) electrolysis cells, EIS helps in identifying rate-determining steps and quantifying the impact of different phenomena on efficiency and stability. mdpi.com The analysis of Nyquist and Bode plots derived from EIS measurements allows for a comprehensive understanding of the system's electrical characteristics and reaction kinetics. mtxlabsglobal.com

Other Voltammetric Methods (e.g., Osteryoung Square Wave Voltammetry)

Redox Reversibility and Stability in Electrochemical Processes

The reversibility and stability of the redox states of diaminophenazine derivatives are crucial for their practical applications, particularly in energy storage devices like redox flow batteries. acs.orgosti.gov

The electrochemical polymerization of 2,3-diaminophenazine results in a stable film on electrode surfaces. researchgate.net However, the stability of phenazine derivatives can be significantly influenced by their molecular structure. For instance, studies on dihydroxyphenazine isomers have shown that the substitution pattern is a key determinant of stability. osti.govrsc.org Hydroxyl substitution at the 1, 4, 6, and 9 positions leads to highly stable derivatives, whereas substitution at the 2, 3, 7, and 8 positions can result in instability due to irreversible tautomerization. osti.govrsc.org

The stability of N,N'-substituted phenazines has also been investigated, with studies confirming that the structural evolution during oxidation and reduction is highly reversible and stable at the molecular level. ibs.re.kr The choice of electrolyte solvent can also impact the reversibility of the redox processes. For example, 5,10-dihydro-5,10-dimethylphenazine (DMPZ) exhibits two stable and reversible one-electron redox reactions in low-donor-number solvents like acetonitrile. ibs.re.kr

Influence of Substituent Effects on Electrochemical Behavior

The electronic nature and position of substituents on the phenazine ring have a profound impact on the electrochemical properties of the derivatives. acs.orgosti.gov These substituent effects can alter redox potentials and influence the stability of the resulting species.

A study on various phenazine derivatives revealed that the introduction of different functional groups leads to a range of redox potentials. rsc.org For example, electron-donating groups like amino (-NH2) and hydroxyl (-OH) groups generally shift the redox potential to more negative values, while electron-withdrawing groups have the opposite effect. nasa.govnih.gov

In a study of terphenyl-bridged cyclometalated ruthenium–amine complexes, substituents on the amine unit (methoxy, methyl, and chloro) systematically shifted the redox potential, with more electron-deficient substituents leading to a more positive potential. nih.gov Similarly, for 2,7-disubstituted phenazines, a linear relationship was observed between the peak potentials and the Hammett substituent constant (σp), demonstrating a predictable electronic influence on the redox behavior. researchgate.net

The position of the substituent is also critical. Photocurrents in substituted phenazines were found to be affected by the substituent position, with 1,6-di-substituted phenazines showing different behavior compared to other isomers. nasa.gov Theoretical studies using Density Functional Theory (DFT) have been employed to predict the redox potentials of a wide range of phenazine derivatives, further highlighting the importance of substituent effects in designing molecules with specific electrochemical properties. acs.org

| Compound | Substituent | Experimental Redox Potential (E⁰exp vs. SHE, V) | Source |

|---|---|---|---|

| Phenazine (PZ) | - | -0.36 | rsc.org |

| 1-hydroxyphenazine (1-HPZ) | 1-OH | -0.594 | rsc.org |

| 2-hydroxyphenazine (2-HPZ) | 2-OH | -0.67 | rsc.org |

| 2,3-diaminophenazine (2,3-DAPZ) | 2,3-di-NH2 | -0.701 | rsc.org |

| 1-phenazinecarboxylic acid (PZ-1-C) | 1-COOH | -0.536 | rsc.org |

| 1,4-phenazinedicarboxylic acid (PZ-1,4-DC) | 1,4-di-COOH | -0.04 | rsc.org |

Table 2: Experimental standard redox potentials for various phenazine derivatives in alkaline aqueous solution, illustrating the influence of different substituents. rsc.org

Advanced Applications of 1,7-diaminophenazine in Materials Science and Chemical Technologies

Organic Electronics and Optoelectronic Materials

The phenazine class of compounds, to which 1,7-diaminophenazine belongs, has garnered attention for its potential in organic electronics and as a redox-active material. ontosight.aicymitquimica.com The electron-deficient nature of the phenazine ring system is a key feature, making its derivatives suitable for various electronic applications. researchgate.net

Conjugated Small Molecules and Polymers for Electronic Devices

Conjugated polymers are organic macromolecules with a backbone of alternating single and double bonds, creating a system of delocalized π-electrons that results in useful optoelectronic properties. semanticscholar.org These materials are integral to devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.orgnih.gov The performance of these devices is heavily influenced by the molecular structure of the conjugated materials used. nih.gov

The synthesis of donor-acceptor (D-A) molecules is a key strategy for developing high-performance organic electronic materials. nih.govresearchgate.net In this architecture, electron-rich (donor) and electron-deficient (acceptor) units are combined within a single molecule or polymer chain. nih.gov This design facilitates intramolecular charge transfer (ICT), which is crucial for tuning the material's optical and electronic properties. nih.govresearchgate.net Phenazine derivatives, including this compound, are used as precursors for these D-A systems due to their inherent electron-accepting character. researchgate.netresearchgate.net For instance, novel D-A molecules based on a tetraazatetracene skeleton, which contains a pyrazino[2,3-b]phenazine core as the acceptor and various triarylamines as donors, have been synthesized. researchgate.net These materials exhibit ICT transitions and emit light in the green-to-red region of the spectrum, demonstrating their potential for optoelectronic applications. researchgate.net

The table below summarizes the optoelectronic properties of such synthesized D-A molecules.

| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) |

| Compound 2 | 430 | 491 | -5.40 | -3.69 |

| Compound 3 | 485 | 565 | -5.51 | -3.76 |

| Compound 4 | 502 | 639 | -5.66 | -3.84 |

| Compound 5 | 491 | 599 | -5.58 | -3.80 |

| Compound 6 | 498 | 610 | -5.61 | -3.81 |

| Data sourced from a study on Pyrazino[2, 3- b ]phenazine Amines for Organic Electronics. researchgate.net |

These properties, particularly the HOMO and LUMO energy levels, indicate that these materials could function as ambipolar materials, capable of transporting both holes and electrons, in organic electronic devices. researchgate.net

Active Components in Organic Semiconductors

Organic semiconductors are the core components of organic electronic devices. rsc.org Phenazine and its derivatives are of interest as n-type semiconductors, which carry electrons as their primary charge carriers. researchgate.netrsc.org This is attributed to the electron-deficient π-system of the phenazine core. researchgate.net The introduction of electronegative atoms, like the nitrogen atoms in the phenazine ring, is a recognized strategy for designing n-type materials. rsc.org

Research into related structures, such as chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, which share a similar nitrogen-rich heterocyclic structure, has demonstrated successful application as n-type semiconductors in OTFTs. rsc.org These materials have achieved electron mobilities as high as 0.42 cm²/Vs with good air stability. rsc.org Similarly, 2,3-diaminophenazine (DAP) has been noted for its use in creating organic semiconductors. researchgate.net Furthermore, diaminophenazine has been utilized as a monomer in the synthesis of semiconducting covalent organic frameworks (COFs), which are crystalline porous polymers with ordered π-electronic structures. acs.org These ordered structures are beneficial for charge transport, surpassing what is often achievable with conventional amorphous organic semiconductors. acs.org

The development of phenazine-based semiconductors is driven by their rich organic chemistry and strong luminescence properties, making them attractive to both chemists and pharmacologists. researchgate.net

Role in Flexible Electronic Architectures

Conductive polymers are leading candidates for the next generation of flexible, stretchable, and wearable electronic devices due to their inherent flexibility, light weight, and non-toxicity. mdpi.com These materials are essential for applications such as flexible display backplanes and electronic paper. google.com

Polymers derived from phenazine precursors can exhibit properties suitable for these flexible applications. For example, poly(o-phenylenediamine) (PoPDA), which can form a ladder-type structure with phenazine-like units, is noted for its good solubility, processability, high electroactivity, and thermal stability. mdpi.comencyclopedia.pub These characteristics are crucial for fabricating robust flexible devices. The ability to process these polymers from solution allows for the use of various deposition techniques compatible with flexible substrates. mdpi.comencyclopedia.pub The integration of conductive polymers into flexible sensors for medical devices and environmental monitoring is an area of significant research. mdpi.com

Polymer Science and Advanced Polymeric Materials

The diamino functionality of this compound makes it a versatile precursor for a range of advanced polymers. ontosight.ai The amino groups can readily participate in polymerization reactions, allowing for the incorporation of the phenazine unit into polymer backbones. cymitquimica.com

Precursors for Conductive and Redox-Active Polymers

Conducting polymers, also known as electroactive polymers, are a class of materials that can change their properties—such as conductivity, color, and volume—in response to changes in their oxidation state. scitechnol.com This redox activity is fundamental to their use in a wide array of applications, including energy storage, sensors, and actuators. scitechnol.com

Phenazine derivatives are prime candidates for creating redox-active polymers. cymitquimica.comresearchgate.net The phenazine core can undergo reversible oxidation and reduction reactions. cymitquimica.com Polymers containing these units can therefore store charge, making them suitable for battery applications. researchgate.netresearchgate.net For example, dihydrophenazine-based polymers have been investigated as cathode materials in aqueous zinc-ion batteries, demonstrating multi-electron redox characteristics and excellent cycling stability. researchgate.net Similarly, polymers incorporating phenothiazine, a related sulfur- and nitrogen-containing heterocycle, have been shown to be redox-active and are used in developing organic memory devices. rsc.org The amino groups on this compound provide reactive sites for polymerization, leading to polymers where the redox-active phenazine unit is a repeating part of the chain. researchgate.net The polymerization of o-phenylenediamine, for instance, can yield a polymer with a ladder structure containing 2,3-diaminophenazine repeat units. encyclopedia.pub

Design and Synthesis of Ladder Polymers with Specific Functionalities (e.g., Gas Adsorption)

Ladder polymers consist of two main chains linked by regular cross-links, resulting in a rigid, ribbon-like structure. This rigidity often imparts high thermal stability and unique material properties. osaka-u.ac.jpresearchgate.net The synthesis of ladder polymers can be achieved through various methods, including topochemical polymerization and polycondensation reactions. osaka-u.ac.jprsc.org

A notable application of diaminophenazine derivatives is in the synthesis of ladder polymers for gas adsorption. osaka-u.ac.jpnih.gov Researchers have synthesized a U-shaped diaminophenazine compound, 3,11-diaminodibenzo[a,j]phenazine, and used it in a polycondensation reaction with formaldehyde to create a Tröger's base ladder polymer. osaka-u.ac.jpnih.govresearchgate.net The resulting polymer possesses intrinsic microporosity, a characteristic feature of materials known as Polymers of Intrinsic Microporosity (PIMs). osaka-u.ac.jp

This microporous structure has demonstrated a high selectivity for adsorbing carbon dioxide (CO₂) over nitrogen (N₂). osaka-u.ac.jpnih.gov The high CO₂ selectivity is attributed to the presence of basic nitrogen atoms within the phenazine rings of the polymer structure, which interact favorably with the acidic CO₂ molecules. osaka-u.ac.jpresearchgate.net

The table below details the gas adsorption properties of the synthesized ladder polymer.

| Gas | Adsorption Conditions | Selectivity (CO₂/N₂) | Key Finding |

| CO₂ / N₂ | Ambient | ~26 | High CO₂ adsorption selectivity. osaka-u.ac.jp |

| N₂ | 77 K | - | The N₂ isotherm is not a typical Type I, suggesting a complex pore structure. osaka-u.ac.jp |

| Data sourced from a study on Tröger's Base-Forming Ladder Polymerization. osaka-u.ac.jp |

This research highlights how the specific chemical functionalities of a this compound-related precursor can be translated into a polymer with tailored properties for specific applications like gas separation and storage. osaka-u.ac.jpnih.gov

Covalent Organic Frameworks (COFs) from Diaminophenazine Building Blocks

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures constructed from organic building blocks linked by strong covalent bonds. The use of this compound as a building block, or "connector," in the synthesis of COFs has led to the development of materials with significant potential, particularly in energy storage applications.

A notable example is the DAPH-TFP COF, which is synthesized from this compound and 1,3,5-triformylphloroglucinol (TFP). encyclopedia.pubsci-hub.se This two-dimensional COF exhibits a β-ketoenamine linkage and demonstrates promising properties as a cathode material in lithium-ion batteries. sci-hub.sesci-hub.se In a comparative study, the DAPH-TFP COF showed a higher energy density and power density than a similar COF constructed with a diaminoanthraquinone connector. encyclopedia.pub This enhanced performance is attributed to a significantly higher lithium-ion diffusion coefficient in the DAPH-TFP material. encyclopedia.pubsci-hub.sesci-hub.se

The synthesis of DAPH-TFP COF can be achieved through imine-exchange conditions using the benzophenone imine of 2,7-diaminophenazine (DAPH·Bnzph) and TFP. sci-hub.sesemanticscholar.org The resulting COF has a crystalline structure with an eclipsed stacking arrangement, confirmed by powder X-ray diffraction (PXRD) analysis. sci-hub.se The material can be produced on a gram scale and exhibits both porosity and redox activity, which are crucial for its function in energy storage devices. sci-hub.sesemanticscholar.org Even without modification, the DAPH-TFP COF powder, when cast onto electrodes, shows excellent electrical access to its redox sites. sci-hub.sesemanticscholar.org

| Property | DAAQ-TFP COF | DAPH-TFP COF | Source |

| Connector Unit | 2,6-diaminoanthraquinone (DAAQ) | This compound (DAPH) | encyclopedia.pubsci-hub.se |

| Li-ion Diffusion Coefficient | Lower | Higher (approx. 1 order of magnitude) | sci-hub.sesci-hub.se |

| Energy Density | Lower | Higher | encyclopedia.pub |

| Power Density | Lower | Higher | encyclopedia.pub |

Advanced Chemical Sensor Development

The unique chemical properties of diaminophenazine derivatives, formed through the oxidation of phenylenediamines, are leveraged in the development of advanced chemical sensors. These sensors often rely on colorimetric and fluorescent detection methods.

Design Principles of Colorimetric and Fluorescent Probes

The fundamental principle behind many of these sensors is the oxidation of a phenylenediamine precursor, such as o-phenylenediamine (OPD), to a diaminophenazine derivative, like 2,3-diaminophenazine (DAP). magtech.com.cnnih.govacs.org This reaction results in a distinct color change and the generation of a fluorescent product, forming the basis for "turn-on" sensing platforms. magtech.com.cnlookchem.com

The design of these probes often involves:

Reaction-Based Sensing: The sensor's response is triggered by a specific chemical reaction, namely the oxidation of the phenylenediamine. magtech.com.cn

Ratiometric Fluorescence: To enhance accuracy and sensitivity, some sensors are designed to have two distinct emission peaks. One peak changes in response to the analyte, while the other remains stable, providing an internal reference. This can be achieved by coupling the diaminophenazine formation with another fluorescent species, such as quantum dots, where the product of the oxidation reaction quenches the emission of the quantum dots through an inner filter effect (IFE). nih.govacs.org

Multiple Binding Sites: For distinguishing between similar analytes, probes can be designed with multiple binding sites. Differences in the spatial structure of the analytes can lead to different reaction products and, consequently, distinct colorimetric and fluorescent signals. nih.gov

Sensing Mechanisms Based on Oxidative Reactions to Diaminophenazine

The core sensing mechanism involves the oxidation of a phenylenediamine to a diaminophenazine. This oxidation can be initiated by various analytes or catalyzed by different species, allowing for the detection of a wide range of substances.

For instance, the oxidation of m-phenylenediamine by hydrogen peroxide, catalyzed by horseradish peroxidase (HRP), produces 2,7-diaminophenazine. researchgate.net This enzymatic reaction forms the basis for voltammetric enzyme-linked immunoassays. The resulting 2,7-diaminophenazine undergoes a reversible two-electron reduction, a property that can be harnessed for electrochemical detection. researchgate.net

In other systems, the oxidation of o-phenylenediamine (OPD) to the fluorescent 2,3-diaminophenazine (DAP) is used to detect various species:

Metal Ions: Certain metal ions, such as Cu²⁺ and Ag⁺, can directly oxidize OPD to DAP. This reaction can be autocatalytic, where the reduction of the metal ions forms nanoparticles that, in turn, catalyze further oxidation, leading to signal amplification. nih.govacs.org

Reactive Oxygen Species: Hydrogen peroxide (H₂O₂) can oxidize OPD, a reaction that can be catalyzed by materials with peroxidase-like activity, such as copper-doped carbon dots. researchgate.net

Biomolecules: The presence of certain enzymes, like laccase, can catalyze the oxidation of OPD. nih.govacs.org This can be used to detect the enzyme itself or inhibitors of the enzyme. For example, Hg²⁺ inhibits laccase activity, preventing the formation of DAP and thus providing a method for mercury detection. acs.org Dopamine can be detected through the fluorescence quenching of 2,3-diaminophenazine. researchgate.net The autooxidation of dopamine creates a product that condenses with the diaminophenazine, leading to a measurable decrease in fluorescence. researchgate.net

| Analyte | Precursor | Oxidized Product | Detection Method | Mechanism | Source |

| Dopamine | o-Phenylenediamine | 2,3-Diaminophenazine | Fluorescence Quenching | Condensation of oxidized dopamine with DAP | researchgate.net |

| Cu²⁺, Ag⁺ | o-Phenylenediamine | 2,3-Diaminophenazine | Fluorescence Turn-On | Autocatalytic oxidation of OPD | nih.govacs.org |

| Hg²⁺ | o-Phenylenediamine | 2,3-Diaminophenazine | Fluorescence Restoration | Inhibition of laccase-catalyzed OPD oxidation | acs.org |

| H₂O₂ | m-Phenylenediamine | 2,7-Diaminophenazine | Electrochemical | HRP-catalyzed oxidation | researchgate.net |

Application of SERS for Enhanced Analytical Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can be coupled with the enzymatic generation of diaminophenazine to significantly improve detection limits. preprints.orgnih.gov In a SERS-based ELISA (Enzyme-Linked Immunosorbent Assay), horseradish peroxidase (HRP) is often used as an enzymatic label. preprints.orgnih.gov

The substrate o-phenylenediamine (oPD) is enzymatically converted by HRP into 2,3-diaminophenazine (DAP). preprints.org DAP has a much more intense SERS spectrum than oPD, providing a strong signal for quantification. preprints.org The performance of this detection method can be optimized by adjusting factors such as pH, the concentration of an aggregating agent, and the stabilizer on the surface of the plasmonic nanoparticles (typically silver or gold). preprints.orgnih.govfrontiersin.org

Studies have shown that optimal conditions—a mildly acidic pH of 3 and the use of a citrate buffer with silver nanoparticles stabilized by chloride—can lead to a detection limit for HRP that is at least two orders of magnitude lower than conventional colorimetric methods. preprints.orgnih.gov This enhanced sensitivity makes SERS a powerful tool for detecting very low concentrations of target molecules. preprints.orgnih.gov

Chemiresistive Sensor Platforms

Chemiresistive sensors operate by detecting changes in electrical resistance of a sensing material upon exposure to an analyte. mcmaster.caresearchgate.net These sensors are valued for their simple fabrication, potential for miniaturization, and real-time monitoring capabilities. researchgate.net While specific research on this compound as the primary sensing material in chemiresistive platforms is not extensively detailed in the provided context, the principles of chemiresistive sensing are broadly applicable.

The sensing mechanism typically involves the interaction of gas or volatile organic compounds with a semiconductor material. koreascience.kr This interaction, often an adsorption or a redox reaction on the material's surface, alters the charge carrier concentration or mobility within the material, leading to a measurable change in resistance. mcmaster.camdpi.com Nanomaterials, due to their high surface-to-volume ratio, are often used to enhance sensitivity. mcmaster.ca Sensor arrays, comprising multiple chemiresistors with different sensing materials, can be used to differentiate between various analytes in a complex mixture. researchgate.net

Catalysis in Organic Synthesis

This compound has been explored as a component in novel nanocatalysts for organic synthesis. By supporting the diaminophenazine on a nanostructured material like nanocellulose, a recyclable and efficient catalyst can be created.

In one study, 2,7-diaminophenazine was supported on nanocellulose (DAP@CNC) to create a nanocatalyst. researchgate.netresearchgate.net This catalyst was successfully used for the synthesis of isoxazolo[4,3-e]indazole derivatives. researchgate.netresearchgate.net The reaction involves the nucleophilic substitution of a hydrogen atom on a 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile derivatives in a basic medium. researchgate.net

The DAP@CNC catalyst demonstrated several advantages over traditional homogeneous catalysts like potassium hydroxide (KOH), including:

Higher Yields: The nanocatalyst provided higher product yields compared to KOH. researchgate.net

Environmentally Benign: The protocol is considered more environmentally friendly. researchgate.netresearchgate.net

Simple Procedure and Short Reaction Times: The synthesis is straightforward and can be completed quickly. researchgate.netresearchgate.net

Recyclability: The nanocatalyst can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of its catalytic activity. researchgate.netresearchgate.net

The prepared DAP@CNC catalyst was thoroughly characterized using various analytical techniques, including FTIR, XRD, TGA, SEM, TEM, and CHN analysis, to confirm its structure and stability. researchgate.net

Application as a Core Structure in Novel Catalyst Systems

The unique chemical architecture of this compound, characterized by its nitrogen-containing heterocyclic core and strategically placed amino groups, makes it a compelling platform for the design of novel catalyst systems. ontosight.ai The electron-rich nature of the phenazine ring, coupled with the reactive amino functionalities, allows for its use as a foundational building block in creating more complex catalytic structures.

Researchers have successfully utilized diaminophenazine derivatives in the synthesis of innovative catalysts. For instance, the oxidative condensation of o-phenylenediamine can be directed to produce 2,3-diaminophenazine, which serves as a precursor for various catalytic applications. mdpi.comnih.gov The amino groups on the phenazine core provide active sites for further functionalization, enabling the attachment of metal complexes or other organic moieties to tailor the catalyst's properties for specific reactions. This versatility allows for the development of catalysts with enhanced selectivity and efficiency.

One notable approach involves the use of diaminophenazine as a ligand to coordinate with metal centers, thereby creating metallo-organic catalysts. These systems can exhibit unique electronic and steric properties that influence their catalytic activity. The development of such catalysts opens avenues for new synthetic methodologies in organic chemistry, offering alternatives to traditional catalytic systems.

Heterogeneous Catalysis with Supported Diaminophenazine Derivatives

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, researchers have focused on immobilizing diaminophenazine derivatives onto solid supports. This strategy leads to the development of robust and recyclable heterogeneous catalysts. savemyexams.com

A significant advancement in this area is the supporting of diaminophenazine on nanostructured materials. For example, 2,7-diaminophenazine has been successfully supported on nanocellulose (DAP@CNC). researchgate.netresearchgate.net This novel nanocatalyst was synthesized and thoroughly characterized using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). researchgate.net

The resulting DAP@CNC nanocatalyst has demonstrated high efficiency in organic synthesis. It has been employed in the synthesis of isoxazolo[4,3-e]indazole derivatives through a nucleophilic substitution reaction. researchgate.netresearchgate.net The supported catalyst offers several advantages, including high yields, short reaction times, and environmentally friendly reaction conditions. researchgate.net A key benefit of this heterogeneous system is the ease of catalyst recovery and reusability. The catalyst can be readily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss in its catalytic activity. researchgate.netresearchgate.net This recyclability makes the process more economical and sustainable.

The table below summarizes the key features of the DAP@CNC nanocatalyst.

| Property | Description |

| Catalyst | 2,7-Diaminophenazine supported on nanocellulose (DAP@CNC) |

| Support Material | Nanocellulose |

| Application | Synthesis of isoxazolo[4,3-e]indazole derivatives |

| Advantages | High yields, short reaction times, environmentally benign, easy recovery, and reusability |

This approach of supporting diaminophenazine derivatives on various solid matrices, including polymers and inorganic oxides, represents a promising direction for creating practical and efficient catalytic systems for a wide range of chemical transformations. mdpi.com

Photoactive Materials and Energy Conversion Systems

The extended π-conjugated system and the presence of electron-donating amino groups in this compound give rise to its interesting photophysical properties. These characteristics make it a suitable candidate for applications in photoactive materials and energy conversion systems, where light absorption and charge transfer processes are crucial.

Photosensitizers for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing and good performance, especially under various light conditions. nih.govmdpi.com The photosensitizer, or dye, is a critical component of a DSSC, responsible for absorbing sunlight and initiating the process of converting light energy into electrical energy. nih.govresearchgate.net

Phenazine derivatives, including structures related to this compound, are being explored as potential photosensitizers in DSSCs. The fundamental requirements for an efficient photosensitizer include broad and strong absorption in the visible and near-infrared regions of the solar spectrum, and appropriate energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to ensure efficient electron injection into the semiconductor's conduction band and subsequent regeneration of the dye. nih.gov

The table below outlines the key photovoltaic parameters used to evaluate the performance of DSSCs.

| Parameter | Symbol | Description |

| Short-Circuit Current Density | Jsc | The maximum current density from a solar cell when the voltage across it is zero. |

| Open-Circuit Voltage | Voc | The maximum voltage available from a solar cell when no current is flowing. |

| Fill Factor | FF | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. |

| Power Conversion Efficiency | η | The overall efficiency of converting light energy into electrical energy. |

Photocatalytic Applications

The photoactive nature of this compound and its derivatives also makes them promising candidates for photocatalytic applications. osti.gov Photocatalysis is a process that utilizes light to drive chemical reactions in the presence of a photocatalyst. rsc.org This technology has significant potential for addressing environmental pollution and for sustainable energy production. nih.gov

Heterogeneous photocatalysis, in particular, is a widely studied field where semiconductor materials are used to degrade organic pollutants in water and air, or to produce chemical fuels like hydrogen. nih.govbeilstein-journals.org The fundamental mechanism involves the generation of electron-hole pairs in the photocatalyst upon light absorption. These charge carriers can then participate in redox reactions on the catalyst's surface, leading to the desired chemical transformations. beilstein-journals.org

Future Perspectives and Unexplored Research Directions

Synergistic Integration in Multifunctional Materials